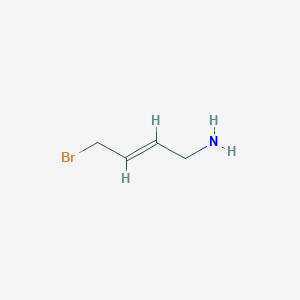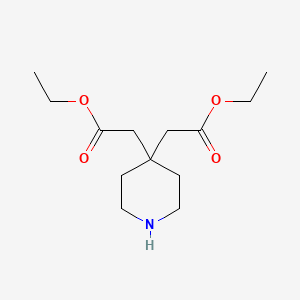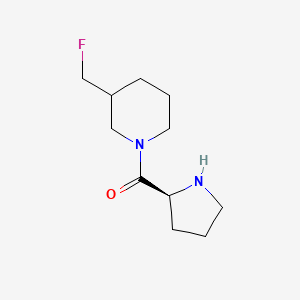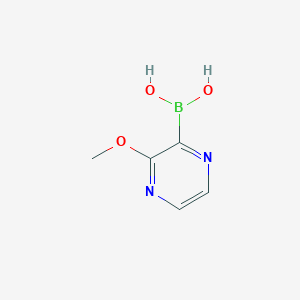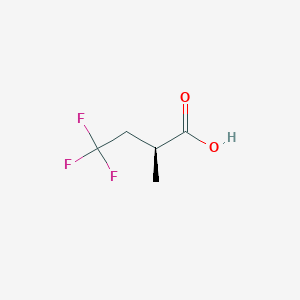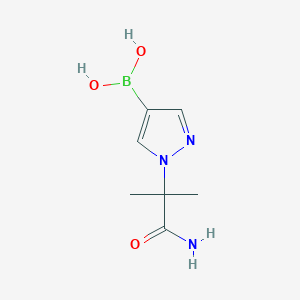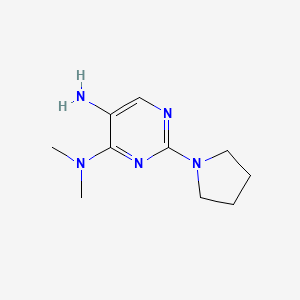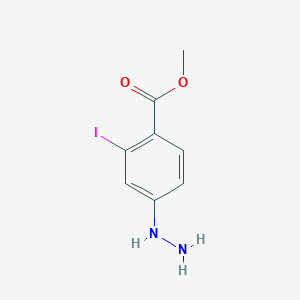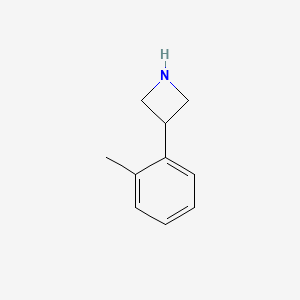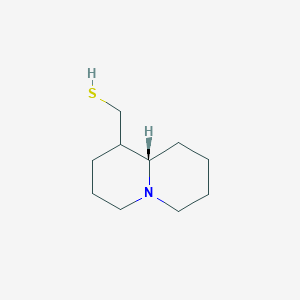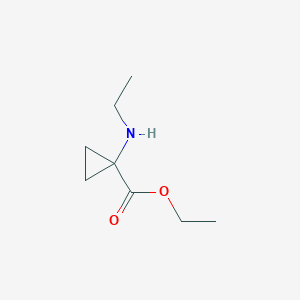
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an ethylamino group and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 1-(ethylamino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in plant growth and development.
Ethyl 1-cyano-1-cyclopropanecarboxylate: Used as a monomer in polymer synthesis.
Uniqueness
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate is unique due to its combination of an ethylamino group and an ethyl ester group on a cyclopropane ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
ethyl 1-(ethylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-9-8(5-6-8)7(10)11-4-2/h9H,3-6H2,1-2H3 |
InChIキー |
MYMXCABWTNVTFQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
